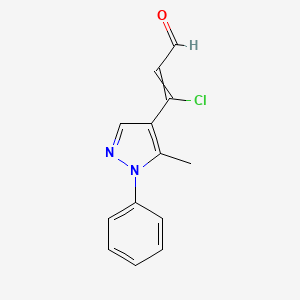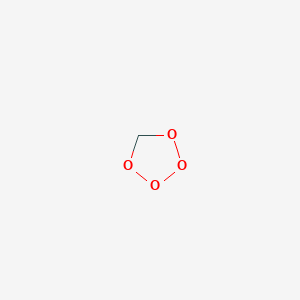
Tetroxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetroxolane, with the chemical formula CH₂O₄, is a unique organic compound characterized by a five-membered ring containing four oxygen atoms. This compound is known for its distinctive structure and reactivity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetroxolane can be synthesized through the reaction of ozone with alkenes. This process involves the formation of primary ozonides, which subsequently rearrange to form this compound. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition .
Industrial Production Methods: While industrial-scale production of this compound is not common, the synthesis methods used in laboratories can be scaled up. The key steps involve the controlled ozonolysis of suitable alkenes, followed by purification processes to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetroxolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to simpler compounds, often involving the cleavage of the oxygen-oxygen bonds.
Substitution: this compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include simpler oxygen-containing compounds, such as aldehydes, ketones, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Tetroxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Some this compound derivatives are being explored for their potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of tetroxolane involves the cleavage of its oxygen-oxygen bonds, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in a range of biological effects. The specific pathways involved depend on the context in which this compound is used, such as its role in antimicrobial or antimalarial activity .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trioxolane: Similar in structure but contains three oxygen atoms in the ring.
1,2,4,5-Tetraoxane: Contains four oxygen atoms but arranged differently in the ring.
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure
Uniqueness: Tetroxolane’s unique structure, with four oxygen atoms in a five-membered ring, gives it distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific chemical and biological applications .
Eigenschaften
CAS-Nummer |
64724-24-9 |
|---|---|
Molekularformel |
CH2O4 |
Molekulargewicht |
78.02 g/mol |
IUPAC-Name |
tetraoxolane |
InChI |
InChI=1S/CH2O4/c1-2-4-5-3-1/h1H2 |
InChI-Schlüssel |
BBTAXTWMTTZKGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1OOOO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


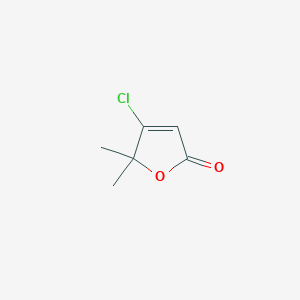
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
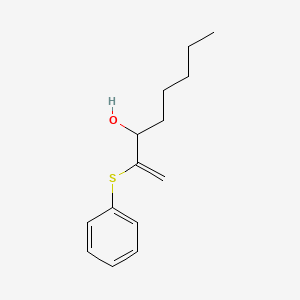
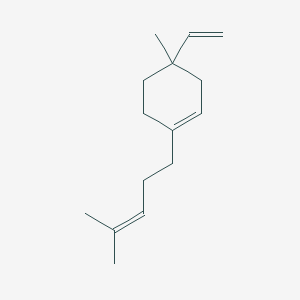
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

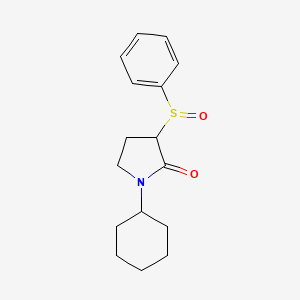

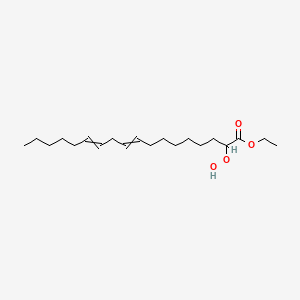
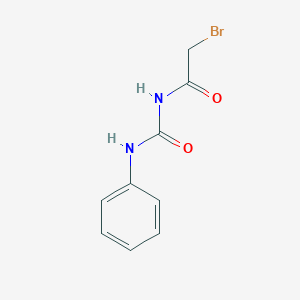

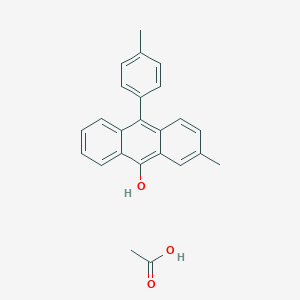
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
